molecular formula C30H23NO2 B11550216 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

Cat. No.: B11550216
M. Wt: 429.5 g/mol
InChI Key: XZOFNVFGNLQSTF-UHFFFAOYSA-N
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Description

1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound features a naphthalene backbone, which is a polycyclic aromatic hydrocarbon, and a dimethylphenyl group, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the following steps:

    Formation of the Schiff Base: This is achieved by reacting 3,4-dimethylphenylamine with naphthaldehyde under acidic or basic conditions to form the imine linkage.

    Esterification: The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may reduce the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The aromatic rings can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-ol
  • 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-amine
  • 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-thiol

Uniqueness

1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its ester linkage, which can influence its solubility, reactivity, and overall stability compared to similar compounds with different functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C30H23NO2

Molecular Weight

429.5 g/mol

IUPAC Name

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C30H23NO2/c1-20-14-16-24(18-21(20)2)31-19-28-26-12-6-4-9-23(26)15-17-29(28)33-30(32)27-13-7-10-22-8-3-5-11-25(22)27/h3-19H,1-2H3

InChI Key

XZOFNVFGNLQSTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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